molecular formula C13H14ClN5OS B6483722 N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine CAS No. 1291863-63-2

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

Cat. No. B6483722
CAS RN: 1291863-63-2
M. Wt: 323.80 g/mol
InChI Key: HAWCKVUERBJMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine, also known as CTMTA, is a heterocyclic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CTMTA has a wide range of uses, ranging from synthesizing pharmaceuticals to studying the role of enzymes in biochemical reactions. It has also been used in the development of new drugs and in the study of cellular processes.

Scientific Research Applications

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has been used in a variety of scientific research applications. It has been used in the study of enzymes and their role in biochemical reactions. It has also been used to study the effects of drugs on cells and to develop new drugs. N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has also been used to study the effects of hormones on cells and to study the role of hormones in physiological processes. Additionally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has been used to study the effects of environmental toxins on cells and to study the role of toxins in disease processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it is believed that N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine acts as an inhibitor of enzymes, which prevents the enzymes from performing their normal functions. This can lead to a variety of biochemical and physiological effects, depending on which enzymes are inhibited. Additionally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine may also act as an agonist, which means that it can activate certain enzymes and cause them to perform their normal functions.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids. This can lead to a decrease in the levels of these molecules in the body, which can have a variety of effects on the body. Additionally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to an increase in glucose levels in the body.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can be used in a variety of experiments, such as those involving the study of enzymes and their role in biochemical reactions. However, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can be toxic at high concentrations, so it is important to use it with caution in laboratory experiments.

Future Directions

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has a wide range of potential future applications. It could be used in the development of new drugs, as it has been shown to inhibit enzymes involved in the synthesis of cholesterol and fatty acids. Additionally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine could be used to study the effects of environmental toxins on cells and to develop methods for detoxifying these toxins. It could also be used to study the role of hormones in physiological processes, as well as the effects of drugs on cells. Finally, N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine could be used in the development of new therapeutic agents, such as those that target specific enzymes involved in disease processes.

Synthesis Methods

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can be synthesized using several different methods. The most common method involves the reaction of thiomorpholine with 3-chlorophenyl-1H-1,2,3-triazol-5-amine in the presence of a base such as sodium hydroxide. This reaction produces a compound with the formula N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine. Other methods for synthesizing N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine involve the reaction of thiomorpholine with other heterocyclic compounds such as 1,2,4-triazole or 1,3,4-thiadiazole.

properties

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c14-9-2-1-3-10(8-9)15-12-11(16-18-17-12)13(20)19-4-6-21-7-5-19/h1-3,8H,4-7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCKVUERBJMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

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